2-(2-Chloro-ethylsulfanylmethyl)-furan
Description
2-(2-Chloro-ethylsulfanylmethyl)-furan is a furan derivative characterized by a chloro-ethylsulfanylmethyl substituent at the 2-position of the furan ring. The furan ring itself is a heterocyclic aromatic structure with significant bioactivity, often serving as a scaffold in medicinal chemistry due to its electron-rich nature and ability to interact with biological targets . Substitutions at the 2- and 5-positions of the furan ring are common in natural and synthetic compounds, influencing pharmacological properties such as antimicrobial, antitumor, and anti-inflammatory activities . In this compound, the 2-position substitution introduces a sulfur-containing (ethylsulfanylmethyl) group with a chlorine atom, which may enhance stability, alter electronic properties, and modulate interactions with enzymes or receptors.
Properties
CAS No. |
19155-44-3 |
|---|---|
Molecular Formula |
C7H9ClOS |
Molecular Weight |
176.66 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanylmethyl)furan |
InChI |
InChI=1S/C7H9ClOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6H2 |
InChI Key |
VYAIVQVJGKOWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-ethylsulfanylmethyl)-furan typically involves the reaction of furan with 2-chloroethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-ethylsulfanylmethyl)-furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-ethylsulfanylmethyl)-furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-ethylsulfanylmethyl)-furan involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Furfuryl-5-Methylfuran ()
- Structure : Features a methyl group at the 5-position and a furfuryl (2-furanmethyl) group at the 2-position.
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) Acetic Acid (–7)
- Structure : Benzofuran core with ethylsulfanyl and fluoro substituents.
- Properties : Crystalline solid with intermolecular hydrogen bonding; used in pharmaceutical research.
- Comparison : The benzofuran system enhances aromatic stacking interactions, while the fluorine atom increases electronegativity. The chloro-ethylsulfanylmethyl group in the target compound may confer greater lipophilicity, impacting membrane permeability .
2-(2-Bromo-4-chloro-6-nitrophenyl)furan ()
- Structure : Furan linked to a halogenated nitrobenzene group.
- Properties : High reactivity due to electron-withdrawing nitro and halogen groups; used as a pharmaceutical intermediate.
- Comparison : The nitro group enhances electrophilicity, whereas the ethylsulfanylmethyl group in the target compound may favor nucleophilic reactions (e.g., alkylation) .
Furfuryl Alcohol ()
- Structure : 2-Hydroxymethylfuran.
Physicochemical Properties
| Compound | Key Substituents | Melting Point (K) | Volatility | Solubility |
|---|---|---|---|---|
| 2-(2-Chloro-ethylsulfanylmethyl)-furan | Cl, ethylsulfanylmethyl | Not reported | Moderate* | Lipophilic* |
| 2-Furfuryl-5-Methylfuran | Methyl, furfuryl | Not reported | High | Low (non-polar) |
| 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) Acetic Acid | Ethylsulfanyl, fluoro, COOH | 401–402 | Low | Polar (aqueous) |
| Furfuryl Alcohol | Hydroxymethyl | 298–300 | High | Miscible in water |
*Inferred from substituent effects.
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